molecular formula C13H14O5 B1363514 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid CAS No. 60427-77-2

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid

Cat. No.: B1363514
CAS No.: 60427-77-2
M. Wt: 250.25 g/mol
InChI Key: RUWJSSDMIGOBCS-UHFFFAOYSA-N
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Description

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid is an organic compound with a complex structure that includes a methoxybenzyl group, a methylene group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the use of boronic esters as protective groups in carbohydrate chemistry. This method involves the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives, followed by functionalization and deprotection under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of protective groups and selective functionalization, are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield p-anisaldehyde, while reduction of the carbonyl group can produce corresponding alcohols.

Scientific Research Applications

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can participate in hydrogen bonding and hydrophobic interactions, while the methylene and carbonyl groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H14_{14}O4_{4}
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 60427-77-2

The compound features a methoxybenzyl group, a methylene group, and a butanoic acid moiety, which contribute to its unique reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of Intermediates : Utilizing boronic esters as protective groups in carbohydrate chemistry.
  • Functionalization : Selective functionalization under mild conditions to achieve high yields.
  • Deprotection : Removal of protective groups to obtain the final product.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been studied for its anticancer properties. Notable findings include:

  • Cytotoxic Effects : The compound demonstrated cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer), HCT-116 (colorectal cancer), and A549 (lung cancer).
  • Mechanisms of Action : It appears to induce apoptosis in cancer cells through mitochondrial pathways and inhibit tumor angiogenesis by disrupting vascular endothelial growth factor (VEGF) signaling pathways.
Cell LineIC50_{50} (µg/mL)Mechanism
HeLa12.5Apoptosis induction
HCT-1168.7Inhibition of angiogenesis
A54915.0Mitochondrial dysfunction

Other Biological Activities

Additional studies have explored the compound's role in modulating metabolic pathways, particularly its potential effects on fatty acid synthesis and insulin signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The methoxybenzyl group can form hydrogen bonds with target proteins.
  • Nucleophilic Reactions : The carbonyl group can undergo nucleophilic attack, affecting enzyme activity.
  • Electrophilic Interactions : The compound may also participate in electrophilic reactions that modulate receptor activity.

Case Studies

  • Study on Anticancer Activity :
    • A study published in MDPI reported that the compound inhibited cell proliferation in various cancer cell lines and induced apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy :
    • Research highlighted the effectiveness of derivatives against Gram-positive and Gram-negative bacteria, indicating potential for development into antimicrobial agents.
  • Metabolic Modulation :
    • Investigations into the compound's effects on glucose metabolism revealed improvements in insulin sensitivity in diabetic models, suggesting therapeutic potential for metabolic disorders.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-9(13(15)16)7-12(14)18-8-10-3-5-11(17-2)6-4-10/h3-6H,1,7-8H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWJSSDMIGOBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)CC(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363767
Record name 4-[(4-Methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60427-77-2
Record name 4-[(4-Methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 ml one-necked round bottomed flask equipped with reflux condenser, nitrogen inlet, and magnetic stir bar was charged with itaconic anhydride (33.6 g, 0.3 mol) toluene (100 ml) and 4-methoxybenzyl alcohol (41.5 g, 0.3 mol). The solution was then warmed to reflux for 60 minutes and then cooled to room temperature. The solution was poured into a 500 ml Erlenmeyer flask, diluted with 100 ml of hexane and allowed to stand whereupon crystals of pure monoester formed. The product was isolated by filtration on a Buchner funnel and air dried to give 45.4 g, 61% of material with mp 83°-85° C., a second crop, 12.9 g, 17% was isolated after cooling of the filtrate in an ice bath.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
[Compound]
Name
monoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
61%

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